molecular formula C18H18N2O B11626936 N-(2-methoxyphenyl)-2,6-dimethylquinolin-4-amine

N-(2-methoxyphenyl)-2,6-dimethylquinolin-4-amine

Cat. No.: B11626936
M. Wt: 278.3 g/mol
InChI Key: GPMCJXTXRKLTPY-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2,6-dimethylquinolin-4-amine is an organic compound with a complex structure that includes a quinoline core substituted with a methoxyphenyl group

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2,6-dimethylquinolin-4-amine

InChI

InChI=1S/C18H18N2O/c1-12-8-9-15-14(10-12)17(11-13(2)19-15)20-16-6-4-5-7-18(16)21-3/h4-11H,1-3H3,(H,19,20)

InChI Key

GPMCJXTXRKLTPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2,6-dimethylquinolin-4-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2,6-dimethylquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2-methoxyphenyl)-2,6-dimethylquinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2,6-dimethylquinolin-4-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-2,6-dimethylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

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